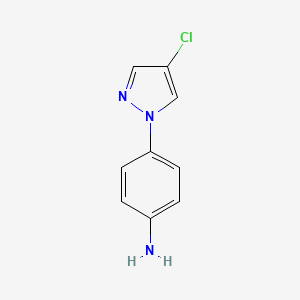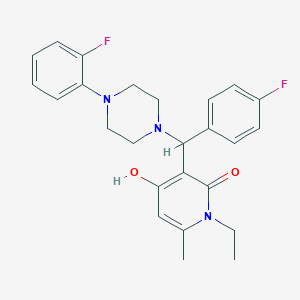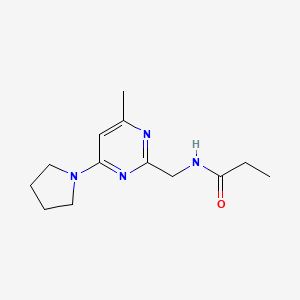
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate, also known as AMPC, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
作用機序
The mechanism of action of (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate is not fully understood, but it is believed to involve the modulation of ion channels and receptors. (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been shown to interact with various ion channels, including potassium channels and calcium channels. It has also been shown to modulate the activity of various receptors, including GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate can induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects and modulate the immune system. In vivo studies have shown that (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate can reduce pain and inflammation in animal models.
実験室実験の利点と制限
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has several advantages for lab experiments, including its high yield synthesis method and its potential applications in various scientific fields. However, there are also limitations to using (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects are not well documented.
将来の方向性
There are several future directions for the study of (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to explore its potential applications in other scientific fields, such as materials science and environmental science. Additionally, more research is needed to fully understand the advantages and limitations of using (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate in lab experiments.
合成法
The synthesis of (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with (5-acetyl-2-methoxyphenyl)methyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of the synthesis method is reported to be high, making it a viable option for large-scale production.
科学的研究の応用
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been investigated for its potential to modulate ion channels and receptors. In biochemistry, (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been studied for its interactions with enzymes and proteins.
特性
IUPAC Name |
(5-acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-11(19)12-6-7-15(21-2)13(9-12)10-22-17(20)14-5-4-8-18-16(14)23-3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQBQFRRIMQSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)COC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24826413 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512861.png)


![5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide](/img/structure/B2512866.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-(2-methylsulfanylcyclopentyl)amino]acetamide](/img/structure/B2512868.png)

![3'-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2512872.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide](/img/structure/B2512873.png)

![methyl 4-({[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2512879.png)
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512880.png)
![[1-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate](/img/structure/B2512882.png)
![2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2512883.png)